Benzyl 3-amino-4-hydroxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-amino-4-hydroxyazepane-1-carboxylate is a chemical compound with a unique structure that includes an azepane ring, a benzyl group, and functional groups such as an amino and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate typically involves the reaction of benzylamine with a suitable azepane derivative under controlled conditions. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-amino-4-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxyazepane-1-carboxylate: Similar structure but lacks the amino group.
Benzyl 3-amino-4-hydroxyhexanoate: Similar functional groups but different ring structure.
Benzyl 3-amino-4-hydroxycyclohexane-1-carboxylate: Similar functional groups but different ring size.
Uniqueness
Benzyl 3-amino-4-hydroxyazepane-1-carboxylate is unique due to the presence of both amino and hydroxy groups on the azepane ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-amino-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10,15H2 |
InChI Key |
RKWRBOROSKQFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CN(C1)C(=O)OCC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.